(1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Overview
Description
The description of a compound usually includes its molecular formula, molecular weight, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odor.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including the arrangement of atoms and the lengths and angles of chemical bonds. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. It includes understanding the reaction conditions, the reaction mechanism, and the products formed.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and redox potential.Scientific Research Applications
Synthesis Techniques
- A study reported the ambient-temperature synthesis of novel N-pyrazolyl imine compounds, emphasizing the efficient creation of imidazo[1,2-b]pyrazol derivatives using a condensation reaction. This research highlights a method for synthesizing compounds similar to (1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine (Becerra, Cobo, & Castillo, 2021).
Chemical Reactions and Transformations
- Another study explored the desulfurative cyclization of thioamides to synthesize imidazo[1,5-a]pyridines, indicating the versatility of reactions involving imidazo pyrazolines (Ramesha et al., 2016).
Application in Coordination Chemistry
- Research into metal-induced organic ligand fusion revealed the formation of complex molecules involving imidazo[1,2-b]pyrazol derivatives. This study underscores the role of such compounds in coordination chemistry and their interactions with metals (Chen et al., 2020).
Potential Antimicrobial Applications
- The synthesis and characterization of Schiff’s bases and aryl aminomethyl derivatives, including imidazo[1,2-a]pyridines, were conducted with a focus on their antibacterial and antifungal activities. This suggests the potential of imidazo pyrazolines in antimicrobial research (Kansagara, Dangar, & Shah, 2016).
Advancements in Multicomponent Reactions
- The synthesis of 1H-imidazo[1,2-b]pyrazoles via a multicomponent reaction was reported, highlighting the efficient creation of these compounds and their evaluation for antimicrobial activity. This demonstrates the importance of imidazo pyrazolines in developing novel synthetic methodologies (Babariya & Naliapara, 2017).
Exploration in Nucleophilic Reactions
- A novel synthetic approach was developed for imidazopyrazines, using the nitrogen atom's nucleophilicity in imidazoles. This study provides insight into the chemical behavior of compounds like (1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine and their potential applications in synthesizing complex molecules (Galli et al., 2019).
Safety And Hazards
This involves understanding the potential risks associated with handling and using the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.
Future Directions
This involves predicting or proposing future research directions. For a new compound, this could involve exploring its potential uses, improving its synthesis, or studying its properties in more detail.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a comprehensive analysis, it’s recommended to refer to scientific literature or databases. If you have access to a university library, they often have subscriptions to scientific journals and databases that you can use. You can also use public databases like PubChem, ChemSpider, and others for basic information. For more detailed or specific information, you may need to refer to scientific articles. Please consult with a chemistry professional for accurate information.
properties
IUPAC Name |
(1-cyclopentyl-6-methylimidazo[1,2-b]pyrazol-7-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c1-9-11(8-13)12-15(6-7-16(12)14-9)10-4-2-3-5-10/h6-7,10H,2-5,8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWJLHJZUMYCQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1CN)C3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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